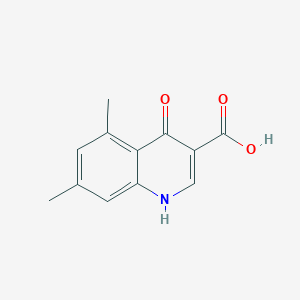

5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of quinoline chemistry, which began in the late 19th century. The foundational work in quinoline synthesis was established through the Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, which provided a reliable method for producing 4-hydroxyquinoline derivatives through the condensation of anilines with beta-ketoesters. This synthetic methodology became instrumental in the systematic preparation of various quinoline compounds, including the specific 5,7-dimethyl substituted derivative under investigation.

The historical significance of quinoline derivatives extends to earlier pioneering work, where Konigs first synthesized quinoline in 1879 by passing allylaniline over heated litharge, and shortly after prepared quinoline by heating the condensation product of aniline and acrolein. These early discoveries laid the groundwork for understanding the synthetic pathways that would eventually lead to the development of more sophisticated quinoline derivatives. The Conrad-Limpach synthesis mechanism involves multiple steps, beginning with an attack of aniline on the keto group of the beta-ketoester to form a tetrahedral intermediate, followed by protonation to form the Schiff base, which then undergoes keto-enol tautomerization and electrocyclic ring closing.

The specific synthesis of this compound typically involves the alkylation of dimethylaminobenzaldehyde with appropriate carboxylic acids or derivatives, requiring careful control of reaction conditions such as temperature and solvent choice. Various methods have been documented for this synthesis, often involving refluxing in methanol or ethanol for several hours with modifications made to optimize yields and minimize side reactions. The development of this compound represents a continuation of the classical synthetic approaches established in the late 1800s, adapted and refined through modern chemical understanding and techniques.

Classification within Quinoline Derivatives

This compound belongs to the broader class of 4-hydroxyquinoline-3-carboxylic acids, which constitute an important subset of quinoline derivatives characterized by their specific substitution pattern. Quinoline compounds are classified as natural mixtures of the aromatic heterocyclic series, described by a bicyclic heterocyclic system consisting of a six-membered benzene ring fused with pyridine, reported as an important building block in the field of medicinal chemistry. The compound can be specifically categorized as a hydroxyquinoline derivative, an organic compound containing quinoline functionality, and a precursor for pharmaceutical synthesis.

Within the systematic classification of quinoline derivatives, this compound represents a member of the substituted 4-hydroxyquinoline family, distinguished by the presence of methyl groups at positions 5 and 7 of the quinoline ring system. The molecular formula is C₁₂H₁₁NO₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms with a molecular weight of 217.22. The structural characteristics include a fused ring structure characteristic of quinolines, with the electron-donating methyl groups and the electron-withdrawing carboxylic acid group influencing its reactivity and stabilizing intermediates during chemical reactions.

| Classification Category | Description | Molecular Features |

|---|---|---|

| Chemical Class | Hydroxyquinoline derivative | Bicyclic heterocyclic system |

| Functional Groups | Hydroxyl and carboxylic acid | 4-hydroxy, 3-carboxylic acid |

| Substitution Pattern | 5,7-dimethyl substituted | Methyl groups at positions 5 and 7 |

| Molecular Classification | Organic heterocyclic compound | Nitrogen-containing aromatic system |

The compound's classification within the broader quinoline family is further distinguished by its specific biological and pharmacological properties. Among heterocyclic compounds, quinoline is considered a privileged scaffold that appears as an important construction motif for the development of new drugs. The 4-hydroxyquinoline-3-carboxylic acid framework has been extensively studied for its potential as dehydrogenase enzyme inhibitors, with research demonstrating that compounds in this series show varying degrees of biological activity depending on their specific substitution patterns.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical and pharmaceutical science, establishing its importance as both a synthetic target and a biological probe. The compound has demonstrated considerable potential in antimicrobial applications, with studies showing varying degrees of cytotoxicity against different bacterial strains, indicating its potential as an antimicrobial agent. This biological activity stems from the compound's ability to interact with cellular targets through multiple pathways, including potential interference with bacterial enzyme systems and cellular respiration processes.

Research into 4-hydroxyquinoline-3-carboxylic acid derivatives has revealed their significance as inhibitors of dehydrogenase enzymes, particularly lactate dehydrogenase, which plays a crucial role in cellular metabolism. Since 1972, the quinoline scaffold has been employed as a suitable heterocycle for the design of inhibitors of several dehydrogenases, with compounds containing the hydroxyl-carboxyl motif showing promising results. Studies have confirmed that 4-hydroxyquinoline-3-carboxylic acids are generally more active than their 4-hydroxyquinoline-2-carboxylic counterparts, demonstrating that the presence of hydroxyl and carboxyl groups in adjacent positions is favorable for inhibition potency on dehydrogenase enzymes.

| Research Domain | Significance | Key Findings | Reference Applications |

|---|---|---|---|

| Enzyme Inhibition | Dehydrogenase targeting | Enhanced activity with 3-carboxyl positioning | Metabolic pathway modulation |

| Antimicrobial Activity | Bacterial growth inhibition | Variable cytotoxicity against strains | Pharmaceutical development |

| Synthetic Chemistry | Building block utility | Versatile reactivity patterns | Drug precursor synthesis |

| Structure-Activity Studies | Substitution pattern effects | Methyl groups influence biological activity | Medicinal chemistry optimization |

The synthetic utility of this compound extends to its role as a precursor in various chemical transformations. The compound can participate in numerous chemical reactions, including esterification, amidation, and complexation reactions, making it valuable for the synthesis of more complex molecules. The reactivity of this compound is largely influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid group, which can stabilize intermediates during reactions and provide strategic sites for further functionalization.

Contemporary research has emphasized the importance of quinoline derivatives in drug discovery, with synthetic routes being continuously developed for the synthesis of quinoline and its derivatives due to their wide range of biological and pharmacological activities. The compound's significance in chemical research is further enhanced by its potential applications in developing new therapeutic agents, where the quinoline motif serves as a privileged scaffold for pharmaceutical development. Recent advances in functionalized quinoline scaffolds and hybrids have demonstrated the continued relevance of compounds like this compound in modern medicinal chemistry research.

Properties

IUPAC Name |

5,7-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-7(2)10-9(4-6)13-5-8(11(10)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSORQRJBQWVNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398141 | |

| Record name | 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-86-5 | |

| Record name | 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid typically involves the alkylation of dimethylaminobenzaldehyde with the corresponding 8-hydroxyquinoline mono bromide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be involved in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Substitution: The methyl groups at the 5 and 7 positions can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of 4-hydroxyquinoline-3-carboxylic acid, including 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid, exhibit significant antibacterial properties. These compounds have been shown to be effective against a range of bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria .

Antiviral Properties

Recent studies have explored the antiviral potential of quinoline derivatives against viruses such as dengue. For instance, certain derivatives were synthesized and tested for their ability to inhibit viral replication, showing promising results . The structural similarities between these compounds suggest that this compound may also possess similar antiviral activities.

Material Science Applications

UV Stabilization

The compound has been identified as a potential stabilizer for organic materials against UV radiation. Its ability to absorb UV light effectively makes it suitable for use in coatings and plastics, where protection from light degradation is essential . The compounds provide outstanding stabilization against harmful effects of heat and light, making them valuable in enhancing the longevity of materials used in various industries.

Proteomics Research

This compound is utilized in proteomics research due to its ability to interact with proteins and enzymes. This interaction can aid in the study of enzyme mechanisms and protein functions, making it a valuable tool in biochemical research .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of 8-hydroxyquinoline derivatives demonstrated that the introduction of alkyl groups significantly enhanced antibacterial activity. The derivatives were tested against multiple bacterial strains, showing that modifications to the quinoline structure could lead to improved efficacy compared to standard antibiotics .

Case Study 2: UV Absorption Properties

In a comparative analysis of various stabilizers for organic materials, compounds based on the 4-hydroxyquinoline framework were evaluated for their UV absorption capabilities. Results indicated that these compounds not only provided effective stabilization but also exhibited low toxicity profiles, making them suitable for consumer products .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The substituents at positions 5 and 7 significantly modulate the compound’s electronic environment:

- Chloro substituents (e.g., 5,7-dichloro analog) : Increase acidity due to their electron-withdrawing nature, which stabilizes deprotonated forms .

- Methoxy groups (e.g., 5,7-dimethoxy analog) : Introduce steric bulk and moderate electron withdrawal, affecting solubility and binding interactions .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | Key Properties |

|---|---|---|---|

| 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | 5,7-diMe, 4-OH, 3-COOH | C₁₂H₁₁NO₃ | Moderate acidity, lipophilic |

| 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid | 5,7-diCl, 4-OH, 3-COOH | C₁₀H₅Cl₂NO₃ | High acidity, polar |

| 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | 6,8-diF, 4-OH, 3-COOH | C₁₀H₅F₂NO₃ | Enhanced hydrogen-bonding capacity |

| 5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 5,7-diOMe, 4-O, 3-COOH | C₁₂H₁₁NO₅ | Reduced aromaticity, increased flexibility |

Physicochemical and Pharmacokinetic Considerations

- Solubility : Chloro and fluoro analogs exhibit higher aqueous solubility due to polarity, whereas methyl groups favor lipid membrane penetration.

- Stability: The fully aromatic structure of the target compound enhances stability compared to dihydroquinoline derivatives (e.g., 1,4-dihydro analogs), which are more prone to oxidation .

Biological Activity

5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (DMHQA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, synthesis methods, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₁NO₃

- Molecular Weight : Approximately 217.22 g/mol

- Structure : DMHQA features a quinoline backbone with hydroxyl and carboxylic acid functional groups, along with two methyl groups at the 5 and 7 positions. This specific substitution pattern contributes to its unique chemical properties and biological activities .

The biological activity of DMHQA is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : DMHQA has been shown to inhibit specific enzymes involved in metabolic pathways, which can disrupt cellular processes critical for the survival of pathogens and cancer cells.

- Binding Affinity : Studies indicate that DMHQA binds to certain receptors and enzymes, influencing biochemical pathways that lead to its observed effects .

- Cytotoxic Effects : In vitro studies have demonstrated that DMHQA exhibits cytotoxicity against various cancer cell lines while sparing normal cells, suggesting potential for selective anticancer therapies .

Anticancer Activity

DMHQA has been evaluated for its anticancer properties through various studies:

- Cell Line Studies : In experiments involving doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines (Colo 205 and Colo 320), DMHQA derivatives displayed selective toxicity towards resistant cancer cells compared to normal fibroblasts. The IC50 values indicated significant cytotoxicity, with some derivatives showing enhanced effects against resistant strains .

| Cell Line | IC50 (µM) | Sensitivity |

|---|---|---|

| Colo 205 | 12.5 | Doxorubicin-sensitive |

| Colo 320 | 8.0 | Doxorubicin-resistant |

| MRC-5 (Normal Fibroblasts) | >50 | Resistant |

Antimicrobial Activity

DMHQA has also demonstrated antimicrobial properties:

- Bacterial Inhibition : It exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with protein function.

Case Studies

- Study on Anticancer Efficacy : A study published in PMC assessed the efficacy of DMHQA derivatives against colon cancer cells. The results indicated that specific modifications in the structure enhanced cytotoxicity, particularly against drug-resistant cell lines. The derivatives were found to induce apoptosis through caspase activation pathways .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial effects of DMHQA against Staphylococcus aureus and E. coli. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, highlighting its potential as a therapeutic agent in treating infections caused by these bacteria.

Synthesis Methods

Several synthetic routes have been developed for the preparation of DMHQA:

- Starting from Hydroxyquinolines : The synthesis typically begins with hydroxyquinoline derivatives, followed by carboxylation reactions to introduce the carboxylic acid group.

- Knoevenagel Condensation : This method involves the reaction of hydroxyquinoline with aldehydes under basic conditions to yield various substituted quinoline derivatives, including DMHQA .

Comparison with Similar Compounds

DMHQA's unique structural features set it apart from other quinoline derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hydroxy-2-methylquinoline-6-carboxylic acid | C₉H₇NO₃ | Lacks methyl groups; simpler structure |

| 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₉NO₃ | Ethyl substitution alters solubility properties |

| 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C₁₂H₁₁NO₃ | Different methyl positioning |

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid?

- Methodological Answer : The synthesis of quinoline-3-carboxylic acid derivatives typically involves cross-coupling reactions. For example, palladium-catalyzed protocols (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂) in polar aprotic solvents like DMF or DMSO, with bases such as K₂CO₃, are widely used. Key steps include:

- Cyclocondensation : Starting materials like substituted anilines and β-keto esters are condensed to form the quinoline core.

- Functionalization : Methyl groups at positions 5 and 7 can be introduced via alkylation or directed ortho-metalation strategies.

- Hydrolysis : The ester group at position 3 is hydrolyzed under acidic or basic conditions to yield the carboxylic acid .

- Critical Consideration : Monitor reaction progress using TLC or HPLC to avoid over-alkylation or side reactions.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation or hygroscopic degradation. Avoid exposure to light, as quinoline derivatives are often photosensitive .

- Handling : Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood with local exhaust ventilation to minimize inhalation risks .

- Stability Testing : Perform accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, such as decarboxylation or hydroxyl group oxidation .

Q. What analytical techniques are essential for characterizing quinoline-3-carboxylic acid derivatives?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify substitution patterns (e.g., methyl groups at positions 5 and 7) and the carboxylic acid moiety. IR spectroscopy confirms O–H (3200–3600 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .

- Purity Assessment : Employ HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to detect impurities. Melting point determination (±2°C range) ensures batch consistency .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, and PCy₃ in DMF/K₂CO₃ systems. For example, PdCl₂(PPh₃)₂ may improve regioselectivity for methyl group introduction at positions 5 and 7 .

- Solvent Effects : Test DMSO for enhanced solubility of intermediates, which can reduce reaction time by 20–30%.

- Kinetic Studies : Use in-situ FTIR or LC-MS to identify rate-limiting steps (e.g., cyclization vs. hydrolysis). Adjust temperature (80–120°C) to optimize intermediate stability .

Q. What strategies resolve contradictions in spectral data for quinoline-3-carboxylic acid derivatives?

- Methodological Answer :

- Contradiction Example : Discrepancies in -NMR chemical shifts for the hydroxyl group due to tautomerism (keto-enol equilibrium).

- Resolution :

Perform variable-temperature NMR (VT-NMR) to observe tautomeric shifts.

Use deuterated DMSO to stabilize enolic forms via hydrogen bonding.

Validate with X-ray crystallography to confirm the dominant tautomer in the solid state .

Q. How can researchers evaluate the antimicrobial activity of this compound analogs?

- Methodological Answer :

- Assay Design :

- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include norfloxacin as a positive control .

- Mechanistic Studies :

- Perform DNA gyrase inhibition assays to confirm target engagement.

- Evaluate resistance development by serial passage experiments under sub-MIC conditions .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.